Dimethyl aspartic acid

Overview

Description

Synthesis Analysis

- Protecting Group for Aspartic Acid Synthesis : Karlström and Undén (1995) describe a protecting group for aspartic acid that effectively prevents base-catalyzed aspartimide formation, useful in orthogonal peptide synthesis (Karlström & Undén, 1995).

- N-Methyl-D-Aspartic Acid Synthesis : Wang Ying-chun (2011) details the preparation of Dimethyl D-aspartate hydrochloride as a precursor to N-methyl-D-aspartic acid, achieved through esterification and hydrolysis (Wang Ying-chun, 2011).

Molecular Structure Analysis

- Characterization of Poly(aspartic acid) : Gyarmati et al. (2013) present the synthesis and characterization of a pH- and redox-sensitive hydrogel of poly(aspartic acid), offering insights into its molecular structure (Gyarmati et al., 2013).

- Crystal Structure of Aspartic Acid Complexes : Jia et al. (2006) discuss the synthesis and characterization of aspartic acid complexes, shedding light on the crystal structure and conformation of aspartic acid derivatives (Jia et al., 2006).

Chemical Reactions and Properties

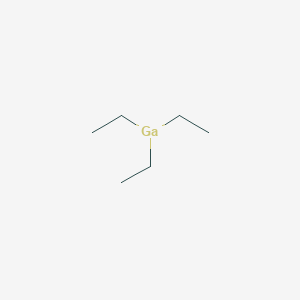

- Reaction with Grignard Reagents : Brinkmann et al. (2000) explore the reaction of aspartic acid derivatives with Grignard reagents, leading to the synthesis of α- and β-amino-butyrolactones (Brinkmann et al., 2000).

- Reaction in Asymmetric Synthesis : Harada and Nakamura (1978) examine the role of dimethyl aspartic acid derivatives in the asymmetric synthesis of aspartic acid (Harada & Nakamura, 1978).

Physical Properties Analysis

- Supermacroporous Hydrogels : Gyarmati et al. (2015) investigate chemically cross-linked poly(aspartic acid) hydrogels, providing insights into their physical properties such as pore structure and compression resistance (Gyarmati et al., 2015).

Chemical Properties Analysis

- Conformational Behavior : Braga et al. (2015) evaluate the conformational preferences of L-aspartic acid dimethyl ester and its N-acetylated derivative, contributing to the understanding of its chemical properties (Braga et al., 2015).

- Interaction with Enzymes : Walsh et al. (1980) discuss the synthesis of 2-(hydroxymethyl) aspartic acid and its interaction with cytosolic aspartate aminotransferase, relevant to its chemical behavior (Walsh et al., 1980).

Scientific Research Applications

Cancer Pain Management : Dimethyl sulfoxide (DMSO), which has a structural relation to dimethyl aspartic acid, has been suggested as an excitatory modulator in the management of cancer pain. Its benefits are attributed to its non-toxic nature and health-enhancing properties (Hoang et al., 2010).

Peptide Synthesis : The β-2,4-dimethyl-3-pentyl ester has been used as a new protecting group for aspartic acid in solid-phase peptide synthesis. This approach effectively prevents base-catalyzed aspartimide formation, a common issue in peptide synthesis (Karlström & Undén, 1995).

Material Science Applications : Supermacroporous chemically cross-linked poly(aspartic acid) hydrogels, prepared using a cryogelation technique, have shown potential in biomedical applications as scaffolding materials. Their properties like cytocompatibility and pH-responsive character make them suitable for such uses (Gyarmati et al., 2015).

Neurobiology : In neurobiology, dimethyl sulfoxide (DMSO) has been found to suppress NMDA- and AMPA-induced ion currents and calcium influx in hippocampal neurons, protecting against excitotoxic death. This discovery is significant in understanding glutamatergic neurotransmission and suggests potential therapeutic applications of DMSO in neurodegenerative conditions (Lu & Mattson, 2001).

Safety and Hazards

Future Directions

Future research on Dimethyl aspartic acid could focus on its potential role in various disease models, particularly its targeting of specific intracellular signal transduction cascades in cancer . Another area of interest could be the exploration of its role in metabolic remodeling and cardiac hypertrophy .

Mechanism of Action

Target of Action

Dimethyl aspartic acid, also known as D-aspartic acid, primarily targets the endocrine system and the central nervous system, which includes the brain and spinal cord . It binds to N-methyl-D-aspartate receptors (NMDARs) in the brain, helping to control neuroplasticity and brain activity . It also plays a crucial role in regulating hormones such as prolactin, oxytocin, melatonin, and testosterone .

Mode of Action

This compound interacts with its targets by binding to NMDARs in the brain, thereby influencing neuroplasticity and brain activity . Neuroplasticity refers to the brain’s ability to reorganize itself by forming new neural connections throughout life. This interaction results in changes in hormone regulation, including hormones like prolactin, oxytocin, melatonin, and testosterone .

Biochemical Pathways

This compound is involved in several biochemical pathways. Most L-aspartic acid is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate acquired by glutamine deamidation, particularly in the liver and tumor cells, and transamination of branched-chain amino acids (BCAAs), particularly in muscles . Aspartic acid serves as a common precursor for basic amino acids (e.g., isoleucine, lysine, methionine, threonine), and can be converted into glutamate and asparagine .

Pharmacokinetics

It is known that most l-aspartic acid is synthesized in the body, particularly in the liver and muscles

Result of Action

The action of this compound results in several molecular and cellular effects. It helps control neuroplasticity and brain activity, which can influence cognitive function . It also regulates various hormones, which can have wide-ranging effects on the body . For example, it has been shown to increase testosterone levels in some populations .

properties

IUPAC Name |

(2S)-2-(dimethylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-7(2)4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWJKQDGIVWVEW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021565 | |

| Record name | Dimethyl aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1115-22-6 | |

| Record name | Dimethyl aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(dimethylamino)butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6593K261D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the luminescence properties of Dimethyl aspartic acid, and how can they be enhanced?

A1: [] this compound exhibits near-infrared (NIR) luminescence. Interestingly, this luminescence can be significantly enhanced by introducing specific metal ions. Research indicates that the combination of this compound with metal ions like Dy3+, Gd3+, Nd3+, Er3+, Sr3+, Y3+, Zn2+, Zr4+, Ho3+, Yb3+, La3+, Pr6+/Pr3+, and Sm3+ leads to a boost in its NIR emission. This enhancement is attributed to an optical chemistry mechanism triggered by the interaction between this compound and the activator metal ions. []

Q2: Can this compound be utilized for environmental applications?

A2: [] Yes, research suggests potential applications of this compound in environmental remediation, specifically in dye degradation. Studies show that this compound modified with Ca2+ effectively degrades Rhodamine 6G dye under white light irradiation. Moreover, when modified with Sr2+ or Zr4+, it demonstrates the capability to degrade Rhodamine B, Rhodamine 6G, and Fluorescein sodium salt dyes. This photodegradation ability makes this compound a promising candidate for wastewater treatment and environmental protection applications. []

Q3: What is the structural characterization of this compound?

A3: [] While the provided research papers delve into the applications of this compound, they lack detailed information regarding its molecular formula, weight, and spectroscopic data. Further investigation and analysis, potentially employing techniques like FTIR, XPS, 1H NMR, and mass spectroscopy, are required to elucidate these specific structural characteristics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methoxyphenyl)methylene]-N-methylamine](/img/structure/B73379.png)

![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)